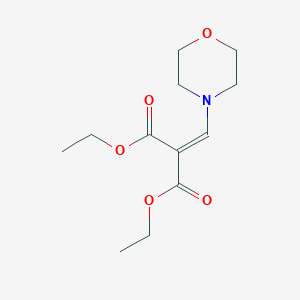
NSC 162400
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 162400 is a chemical compound with the molecular formula C12H19NO5 It is known for its unique structure, which includes a morpholine ring and a propanedioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 162400 typically involves the reaction of diethyl malonate with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Reactants: Diethyl malonate and morpholine.
Catalyst: Acidic or basic catalyst, depending on the desired reaction pathway.
Solvent: Ethanol or methanol.
Conditions: Heating to a temperature range of 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
NSC 162400 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
NSC 162400 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of NSC 162400 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.
Comparación Con Compuestos Similares
NSC 162400 can be compared with other similar compounds, such as:
Diethyl malonate: A precursor in the synthesis of this compound.
Morpholine: A key component of the compound’s structure.
Ethyl acetoacetate: Another ester used in similar synthetic applications.
The uniqueness of this compound lies in its combination of the morpholine ring and propanedioate group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
62648-61-7 |
|---|---|
Fórmula molecular |
C12H19NO5 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
diethyl 2-(morpholin-4-ylmethylidene)propanedioate |
InChI |
InChI=1S/C12H19NO5/c1-3-17-11(14)10(12(15)18-4-2)9-13-5-7-16-8-6-13/h9H,3-8H2,1-2H3 |
Clave InChI |
WOUFOGDJKRNFCI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CN1CCOCC1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



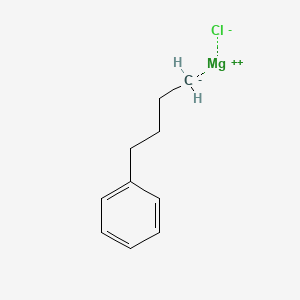
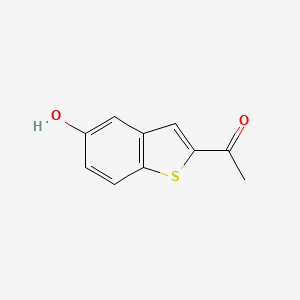
![7-Fluorobenzo[d]isothiazol-4-ol](/img/structure/B8751919.png)
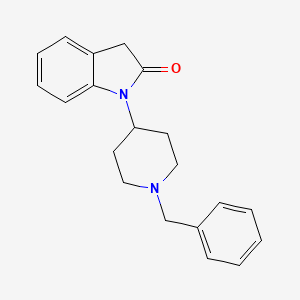
![1H-Isoindole-1,3(2H)-dione, 2-[3-(4-aminophenoxy)propyl]-](/img/structure/B8751934.png)

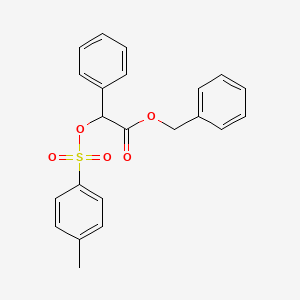

![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 3-(3-furanyl)-1-(phenylsulfonyl)-](/img/structure/B8751963.png)
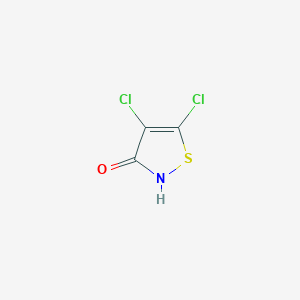
![Thiazolo[4,5-c]pyridin-2-ylmethanol](/img/structure/B8751980.png)
![2-(2-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)-2-cyclohexylethanol](/img/structure/B8751985.png)

